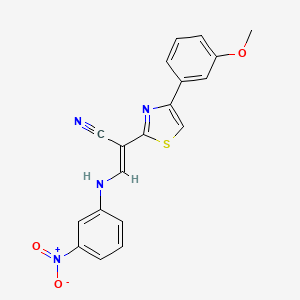

(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile

Description

The compound “(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile” features a thiazole ring substituted at position 4 with a 3-methoxyphenyl group and an acrylonitrile moiety at position 2. The E-configuration of the α,β-unsaturated nitrile system is stabilized by conjugation, while the 3-nitrophenylamino group at position 3 introduces electron-withdrawing effects. This structural framework is common in bioactive molecules, particularly in anticancer and enzyme-inhibiting agents . Its synthesis likely follows established protocols for analogous acrylonitriles, involving condensation of 2-(thiazol-2-yl)acetonitrile with substituted aldehydes under mild, base-catalyzed conditions .

Properties

IUPAC Name |

(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitroanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S/c1-26-17-7-2-4-13(8-17)18-12-27-19(22-18)14(10-20)11-21-15-5-3-6-16(9-15)23(24)25/h2-9,11-12,21H,1H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTFYGQXPVLEHM-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC=C3)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile typically involves multi-step organic reactions. One possible route could involve the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the methoxyphenyl and nitrophenyl groups via substitution reactions. The final step might involve the formation of the acrylonitrile moiety through a condensation reaction.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to convert nitro groups to amines.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

Structural Overview

Molecular Structure :

- Molecular Formula : C20H16N4O3S

- Molecular Weight : 392.43 g/mol

The compound features a thiazole ring, which is known for its versatility in medicinal chemistry, alongside an ethoxyphenyl and nitrophenyl moiety that may enhance its biological activities.

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Pseudomonas aeruginosa | 1.5 | 3.0 |

These results indicate that the compound possesses potent antibacterial activity, comparable to standard antibiotics like norfloxacin.

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer properties. The compound has shown promising results in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Induction of apoptosis via ROS signaling |

| A549 (lung cancer) | 15 | Inhibition of cell proliferation |

| HeLa (cervical cancer) | 12 | Activation of p38 MAPK pathway |

The mechanism underlying its antitumor activity appears to involve the induction of reactive oxygen species (ROS), leading to mitochondrial-mediated apoptosis.

Case Studies

In Vitro Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial viability, suggesting potential therapeutic applications in treating infections caused by resistant strains.

Anticancer Efficacy in Cell Lines : Another investigation focused on the anticancer effects of the compound on MCF-7 cells. The study found that treatment with the compound resulted in increased apoptosis rates compared to controls, highlighting its potential as an effective anticancer agent.

Mechanism of Action

The mechanism of action of (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Key Observations :

- The 3-methoxy group in the target compound slightly reduces logP compared to chloro-substituted analogues.

- Nitro groups at meta positions (target) versus para () marginally decrease solubility due to reduced symmetry.

Anticancer Potential

- VEGFR-2 Inhibition: Derivatives like (Z)-N-(1-(Furan-2-yl)-3-(2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazinyl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (4d) () show cytotoxicity via VEGFR-2 inhibition (IC₅₀: 1.2–3.8 μM). The target compound’s 3-nitroanilino group may enhance binding to kinase active sites .

- Structural Requirements : Meta-substituted nitro groups (target) improve steric compatibility with hydrophobic pockets compared to para-nitro analogues .

Enzyme Inhibition

- MAO-B Selectivity : Hydrazone derivatives of 4-(3-nitrophenyl)thiazol-2-yl () exhibit MAO-B inhibition (IC₅₀: 0.8–2.1 μM). The target compound’s acrylonitrile scaffold may lack the flexibility required for MAO-B binding but could be optimized for other targets .

Biological Activity

(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound has a complex structure that integrates a thiazole moiety, a methoxyphenyl group, and a nitrophenyl amino group. This structural combination is significant for its biological activity, influencing interactions with biological targets.

Structural Formula

Antitumor Activity

Research indicates that compounds with thiazole rings exhibit notable antitumor properties. The presence of electron-donating groups, such as methoxy groups on the phenyl ring, enhances cytotoxic activity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against human leukemia cells, indicating significant potential as therapeutic agents .

Case Study: Cytotoxicity in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Induces apoptosis via ROS signaling |

| Compound B | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | Inhibits Bcl-2 protein interactions |

| Target Compound | Various | < 5 | Multi-target effects including apoptosis induction |

Antimicrobial Activity

In addition to antitumor properties, thiazole derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antimicrobial Efficacy

Research shows that related compounds exhibit minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogenic strains like Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl rings and thiazole core significantly affect biological activity. For instance:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between 2-(4-(3-methoxyphenyl)thiazol-2-yl)acetonitrile and 3-nitrobenzaldehyde in the presence of a base catalyst (e.g., piperidine) under reflux in ethanol . Yield optimization requires precise control of stoichiometry (1:1 molar ratio of nitrile to aldehyde), temperature (70–80°C), and reaction time (6–8 hours). Purity is enhanced by recrystallization from ethanol or column chromatography using ethyl acetate/hexane (3:7 v/v) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of nitrile (C≡N stretch at ~2220 cm⁻¹), thiazole ring (C=N stretch at ~1600 cm⁻¹), and nitro groups (asymmetric/symmetric stretches at ~1520 and ~1350 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include the acrylonitrile proton (δ 8.1–8.3 ppm, singlet), thiazole protons (δ 7.5–7.8 ppm, multiplet), and methoxy group (δ 3.8 ppm, singlet). ¹³C NMR should show nitrile carbon at ~115 ppm and nitro-substituted aromatic carbons at ~145–150 ppm .

- X-ray Crystallography : Resolve stereochemistry (E-configuration) and intramolecular hydrogen bonding between the amino group and nitrile .

Q. What are the primary structural features of this compound that influence its reactivity and stability?

- Methodological Answer : The E-configuration of the acrylonitrile moiety minimizes steric hindrance, enhancing stability. The electron-withdrawing nitro group on the aniline ring increases electrophilicity at the acrylonitrile β-carbon, making it susceptible to nucleophilic attack. The methoxy group on the thiazole ring contributes to solubility in polar aprotic solvents (e.g., DMF) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound, and what validation steps are required?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electron transfer potential. Optimize geometry at the B3LYP/6-31G(d,p) level to model reactive sites .

- Molecular Docking : Use AutoDock Vina to simulate binding affinity to target proteins (e.g., kinase enzymes). Validate with experimental IC₅₀ values from enzyme inhibition assays .

- ADMET Prediction : Employ SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., solvent polarity, pH). Standardize protocols:

- Use DMSO as a universal solvent (<1% v/v to avoid cytotoxicity).

- Validate with positive controls (e.g., doxorubicin for cytotoxicity assays).

- Perform dose-response curves in triplicate across multiple cell lines (e.g., MCF-7, HeLa) .

Q. How does the substitution pattern on the thiazole and aniline rings affect the compound’s electronic properties and bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Nitro groups on the aniline ring enhance electrophilicity, increasing reactivity in Michael addition reactions.

- Electron-Donating Groups (EDGs) : Methoxy groups on the thiazole ring improve solubility but may reduce binding affinity to hydrophobic enzyme pockets.

- Structure-Activity Relationship (SAR) : Compare analogs via Hammett plots to correlate substituent σ values with bioactivity .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?

- Methodological Answer :

- Reaction Scale-Up : Replace ethanol with toluene for safer reflux conditions. Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions.

- Stereochemical Control : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to detect Z/E isomerization. Optimize quenching pH (neutral) to prevent epimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.